N-Ethyl-4-bromobenzylamine
Overview
Description
N-Ethyl-4-bromobenzylamine is an organic compound with the molecular formula C9H12BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and an ethyl group on the nitrogen atom
Mechanism of Action
- Role : The LC is a key brainstem nucleus involved in regulating arousal, attention, and stress responses. Noradrenergic projections from the LC play a crucial role in modulating various brain functions .
- The loss of noradrenaline and dopamine-β-hydroxylase enzyme activity occurs in regions innervated by the LC .
- Downstream Effects: Rapid and long-lasting reduction in noradrenaline levels, slower decrease in dopamine-β-hydroxylase activity, and altered neurotransmission .
- Impact on Bioavailability : The irreversible inhibition of noradrenaline uptake affects overall noradrenergic function .
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-4-bromobenzylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzylamine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted benzylamines.
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Scientific Research Applications
N-Ethyl-4-bromobenzylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Comparison with Similar Compounds
N-Methyl-4-bromobenzylamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-chlorobenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.
N-Ethylbenzylamine: Lacks the bromine substitution.
Uniqueness: N-Ethyl-4-bromobenzylamine is unique due to the presence of both the ethyl group and the bromine atom, which confer specific reactivity and properties that are distinct from its analogs. This makes it valuable for targeted synthetic applications and research studies.
Biological Activity
N-Ethyl-4-bromobenzylamine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology. Its unique structural properties contribute to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its implications in neuroinflammation and neurodegenerative diseases.
Chemical Structure and Properties
This compound has a molecular formula of C10H12BrN and a molecular weight of 214.10 g/mol. The compound is characterized by a bromine atom attached to the benzyl group at the para position relative to the amine functional group. This substitution pattern influences its lipophilicity and hydrophilicity, affecting its solubility and permeability across biological membranes.
Property | Value |
---|---|
Molecular Formula | C10H12BrN |
Molecular Weight | 214.10 g/mol |
Solubility | Soluble in organic solvents |
Log P (Partition Coefficient) | Moderate |
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics in therapeutic contexts. The inhibition of these enzymes may lead to altered drug metabolism, which is significant for understanding potential drug interactions and therapeutic efficacy.
Neuroinflammation and Neurodegenerative Diseases
Research indicates that this compound plays a role in modulating neuroinflammation, particularly in models of Alzheimer's disease (AD). Studies have shown that administration via intraperitoneal injection can reduce amyloid plaque load, a hallmark of AD pathology. The compound's ability to modulate inflammatory responses in the central nervous system (CNS) highlights its potential therapeutic applications in neurodegenerative conditions.
Case Studies
-
Neuroinflammation in Alzheimer’s Disease :
- Study Design : Mice were administered this compound to evaluate its effects on neuroinflammation.
- Results : The compound significantly reduced markers of inflammation and amyloid plaque accumulation, suggesting a protective effect against neurodegeneration.
- Cytochrome P450 Interaction :
The biological activity of this compound is linked to its interactions with neurotransmitter systems, particularly norepinephrine (NE). It has been shown to deplete NE levels in the CNS, which could lead to alterations in dopaminergic signaling pathways. This effect is particularly relevant in studies involving neurotoxins like methamphetamine, where NE depletion exacerbates dopaminergic neuron loss .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGAYUIZZCACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405874 | |
Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856795-95-4 | |
Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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